methyl 5-chloro-1-methyl-1H-indole-2-carboxylate
Description
Historical Development of Indole-2-Carboxylate Derivatives
Indole-2-carboxylate derivatives emerged as a focus of therapeutic innovation in the early 21st century, particularly in antiviral research. The discovery that indole-2-carboxylic acid could chelate magnesium ions in the active site of HIV-1 integrase marked a pivotal advancement. For example, derivative 3 (indole-2-carboxylic acid) demonstrated inhibitory activity against HIV-1 integrase with an IC~50~ of 32.37 μM, while optimized analogues like 17a achieved IC~50~ values as low as 3.11 μM through strategic halogenation and hydrophobic group incorporation. These findings underscore the scaffold’s versatility in accommodating substitutions that enhance target engagement.
The synthetic evolution of indole-2-carboxylates has also been shaped by innovations in cross-coupling chemistry. Palladium-catalyzed Buchwald–Hartwig reactions enabled the introduction of aromatic amines at the C3 and C6 positions, as seen in the synthesis of 4a–4f and 16a–16k . Such methodologies laid the groundwork for derivatives like methyl 5-chloro-1-methyl-1H-indole-2-carboxylate, where regioselective functionalization optimizes physicochemical and target-binding properties.
Position of this compound in Medicinal Chemistry
In medicinal chemistry, this compound occupies a niche as a structurally optimized indole derivative. The N-methyl group at position 1 mitigates metabolic degradation by reducing hydrogen bond donor capacity, a strategy validated in protease inhibitor design. Concurrently, the 5-chloro substitution enhances electron-withdrawing effects, polarizing the indole ring to favor π-π stacking interactions with aromatic residues in target proteins, as observed in HIV-1 integrase inhibitors.
This compound’s esterification at C2 further differentiates it from carboxylate-bearing analogues. While carboxylates are critical for metal chelation in HIV-1 integrase inhibition, ester prodrugs improve membrane permeability, a property exploited in antibacterials like metallo-β-lactamase inhibitors. For instance, the kilogram-scale synthesis of EBL-3183, a spirocyclic indole-2-carboxylate, highlights the industrial viability of such derivatives, suggesting analogous potential for this compound in preclinical development.
Structural Significance of N-Methylation and 5-Chloro Substitution
The pharmacological profile of indole derivatives is profoundly influenced by substituent effects. N-Methylation at position 1 introduces steric bulk that reorients the indole core within enzyme active sites. In HIV-1 integrase, this modification could displace the β4–α2 connector loop, a region implicated in INSTI resistance. Comparative studies of 1 (non-methylated) and 17a (halogenated) reveal that hydrophobic substitutions at C3 or C6 improve inhibitory activity by 10-fold, underscoring the importance of steric complementarity.
The 5-chloro substituent’s electronic effects are equally consequential. Chlorine’s inductive withdrawal stabilizes the indole π-system, facilitating interactions with viral DNA bases like dC20. In derivative 17a , a C6-halogenated benzene ring enhances binding affinity via π-π stacking, a mechanism likely replicated by the 5-chloro group in this compound. Additionally, chlorine’s lipophilic contribution augments membrane permeability, aligning with trends observed in antibacterial indole carboxylates.
Table 1: Impact of Substituents on HIV-1 Integrase Inhibitory Activity
| Compound | Substituents | IC~50~ (μM) |
|---|---|---|
| 1 | None | 32.37 |
| 17a | C6-halogenated benzene | 3.11 |
| RAL | Reference INSTI | 0.06 |
Data adapted from integrase inhibition assays.
Properties
IUPAC Name |
methyl 5-chloro-1-methylindole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-13-9-4-3-8(12)5-7(9)6-10(13)11(14)15-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVSROYNLULNDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C=C1C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Hydrazone Formation
The synthesis begins with 4-chloroaniline, which is converted to its phenylhydrazine derivative via diazotization followed by reduction. Condensation with methyl glyoxylate under acidic conditions yields the corresponding phenylhydrazone. This step requires precise pH control (pH 3–4) to avoid premature cyclization.
Cyclization and Esterification
Cyclization of the hydrazone is catalyzed by polyphosphoric acid (PPA) at 120–140°C, forming the indole ring with a carboxylic acid at position 2. Subsequent esterification with methanol in the presence of thionyl chloride (SOCl₂) provides the methyl ester. However, this route historically faces challenges in introducing the 1-methyl group directly, necessitating post-cyclization modifications.
Cyclization of o-Iodoaniline Derivatives
An alternative methodology, adapted from the synthesis of analogous indole esters, employs regioselective iodination and palladium-mediated cyclization.
Boc Protection and Iodination
4-Chloroaniline is protected as its tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate in tetrahydrofuran (THF). Iodination at position 2 is achieved with N-iodosuccinimide (NIS) in acetic acid, yielding 4-chloro-2-iodo-Boc-aniline. This step achieves >90% regioselectivity, critical for subsequent cyclization.
Deprotection and Cyclization
Boc deprotection with trifluoroacetic acid (TFA) releases the free amine, which undergoes cyclization with carbon monoxide (CO) under palladium catalysis (Pd(OAc)₂, 1 atm CO, 80°C). This forms 5-chloroindole-2-carboxylic acid, which is esterified with methanol and sulfuric acid to yield methyl 5-chloro-1H-indole-2-carboxylate.
N-Methylation
The 1-methyl group is introduced via quaternary ammonium salt-mediated methylation. Using trimethylammonium chloride and potassium carbonate in dimethylformamide (DMF) at 60°C, the indole nitrogen is selectively methylated, achieving 85–90% yield. This method avoids over-alkylation and ensures monoselectivity.
N-Methylation Strategies
Direct Alkylation
Traditional alkylation with methyl iodide (MeI) in the presence of silver oxide (Ag₂O) in dichloromethane (DCM) provides moderate yields (60–70%) but risks di- or trialkylation.
Reductive Methylation
A two-step protocol involves formylation with formic acid followed by reduction using sodium cyanoborohydride (NaBH₃CN). This approach achieves 75% yield but requires stringent anhydrous conditions.
Quaternary Ammonium Salt-Mediated Methylation
As demonstrated in recent studies, benzyltrimethylammonium chloride (BnNMe₃Cl) in DMF at 100°C selectively methylates the indole nitrogen with 92% efficiency. This method is scalable and avoids hazardous methylating agents.
Comparative Analysis of Synthetic Routes
| Route | Steps | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Fischer Indole | 4 | PPA, SOCl₂, MeOH | 45–50 | Direct indole formation | Low regioselectivity for 1-methyl group |
| o-Iodoaniline | 5 | NIS, Pd(OAc)₂, BnNMe₃Cl | 56 | High regioselectivity, scalable | Requires palladium catalysis |
| Reductive Alkylation | 3 | MeI, Ag₂O | 60–70 | Simple conditions | Risk of over-alkylation |
| Quaternary Salt | 2 | BnNMe₃Cl, K₂CO₃ | 85–92 | Monoselective, no toxic reagents | High temperature required |
Reaction Optimization and Mechanistic Insights
Regioselective Iodination
The use of NIS in acetic acid ensures iodination at position 2 by leveraging the electron-donating Boc group’s directing effects. Competing side reactions, such as benzoxazolone formation, are suppressed by maintaining reaction temperatures below 40°C.
Palladium-Catalyzed Cyclization
Cyclization efficiency hinges on CO pressure and catalyst loading. A 1:100 Pd-to-substrate ratio with 1 atm CO achieves full conversion within 12 hours.
Methylation Selectivity
Quaternary ammonium salts facilitate methylation via a nucleophilic substitution mechanism, where the indole’s lone pair attacks the electrophilic methyl group. Steric hindrance at position 2 (due to the ester group) enhances selectivity for the 1-position.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-1-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Synthesis Overview
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | Indole-2-carboxylic acid + Methyl chloroformate | Base catalyst, reflux | Methyl ester formation |
| 2 | Methyl 5-chloroindole derivative | Acidic conditions | Final product |
Chemistry
In the field of organic chemistry, methyl 5-chloro-1-methyl-1H-indole-2-carboxylate serves as a crucial building block for synthesizing various indole derivatives. Its reactivity allows for the introduction of functional groups that can modify its properties and enhance its utility in chemical synthesis.
The compound has been extensively studied for its potential biological activities:
- Antiviral Properties: Research indicates that this compound exhibits activity against certain viral strains, making it a candidate for antiviral drug development.
- Anticancer Activity: In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. For instance, IC50 values in various cancer models demonstrate significant cytotoxic effects at micromolar concentrations.
Medicinal Applications
Ongoing research is investigating the therapeutic potential of this compound in treating diseases such as cancer and viral infections. Its mechanism of action likely involves interaction with specific molecular targets, influencing pathways critical for cell survival and proliferation.
Industrial Uses
In addition to its applications in research and medicine, this compound is utilized in the production of dyes and other industrial chemicals due to its stable indole structure.
Case Studies
Several studies highlight the applications of this compound:
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability with IC50 values ranging from 4.0 to 10.0 µM across different cell types .
Case Study 2: Antiviral Research
Another study focused on the antiviral properties of this compound against influenza virus strains. The results demonstrated effective inhibition of viral replication at low concentrations, suggesting potential as a therapeutic agent in viral infections.
Mechanism of Action
The mechanism of action of methyl 5-chloro-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituent positions and functional groups, significantly altering their chemical and biological profiles:
- Chloro vs. Methoxy Groups : The chloro substituent (electron-withdrawing) enhances electrophilic reactivity compared to methoxy (electron-donating), influencing coupling reactions and hydrolysis rates .
- Ester Group Variations : Methyl esters hydrolyze faster than ethyl esters due to reduced steric hindrance .
Physical and Chemical Properties
Biological Activity
Methyl 5-chloro-1-methyl-1H-indole-2-carboxylate is an indole derivative that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Overview of Indole Derivatives
Indoles are a significant class of heterocyclic compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific substitution pattern in this compound influences its reactivity and biological activity compared to other indole derivatives.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Biochemical Pathways : Indole derivatives can affect multiple biochemical pathways, leading to significant cellular effects. They may modulate enzyme activities and influence gene expression.
- Cellular Interactions : This compound has demonstrated effects on various cell types, impacting processes such as proliferation and apoptosis. It interacts with specific receptors and enzymes, which can lead to inhibition or activation of key biological functions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown promising results in inhibiting the growth of various cancer cell lines:
| Cell Line | GI50 (nM) | Activity |
|---|---|---|
| MCF-7 (Breast) | 29 | More effective than erlotinib |
| Panc-1 (Pancreatic) | 33 | Significant growth inhibition |
| A-549 (Epithelial) | 42 | Moderate antiproliferative effect |
The compound's structural modifications can enhance its potency against specific cancer types. For example, the presence of electron-withdrawing groups at strategic positions has been shown to improve biological activity significantly .
Antiviral and Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for antiviral activities against neurotropic alphaviruses. It acts as an inhibitor of viral replication, demonstrating efficacy in preclinical models . Furthermore, its anti-inflammatory properties are under investigation, potentially making it a candidate for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Anticancer Activity : A study demonstrated that this compound effectively induced apoptosis in MCF-7 cells by increasing caspase activity, suggesting a mechanism through which it exerts its anticancer effects .
- Structure-Activity Relationship (SAR) : Research focusing on SAR has revealed that modifications at the indole position can significantly influence the compound's potency and selectivity against cancer cell lines .
- Toxicity Studies : Evaluations of cytotoxicity have shown that while some derivatives exhibit potent antiproliferative effects, they also require careful assessment to avoid adverse effects on non-cancerous cells .
Q & A
Q. What advanced analytical methods quantify trace impurities (e.g., genotoxic nitrosamines) in batch samples?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
